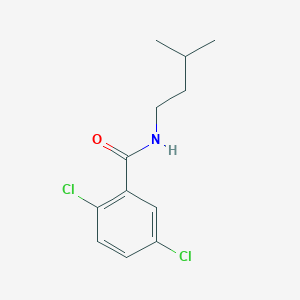

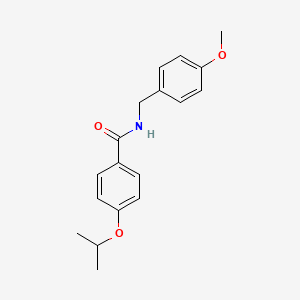

![molecular formula C13H8BrN3O B5780242 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Descripción general

Descripción

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it a valuable tool for investigating various biological and biochemical processes.

Mecanismo De Acción

The mechanism of action of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific biological molecules, such as enzymes and proteins. It can act as a competitive inhibitor of certain enzymes, blocking their activity and altering biological processes. Additionally, it can bind to specific proteins and alter their function, leading to changes in cellular processes.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine depend on the specific biological molecule it interacts with. It has been shown to inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes. It can also bind to specific proteins and alter their function, leading to changes in cellular signaling pathways and gene expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its unique fluorescence properties, which make it a valuable tool for imaging biological structures and processes. Additionally, its ability to inhibit certain enzymes and bind to specific proteins makes it a useful tool for studying biological processes. However, one limitation is that it may not be suitable for all experiments, as its interactions with specific biological molecules may interfere with other experimental outcomes.

Direcciones Futuras

There are several future directions for the use of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One potential application is in drug discovery, as it has been shown to inhibit certain enzymes and may be a potential drug target for various diseases. Additionally, it may be used in the development of new imaging techniques for studying biological processes. Further research is needed to fully understand its potential applications and limitations in scientific research.

Aplicaciones Científicas De Investigación

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used in various scientific research applications, including fluorescence imaging, protein labeling, and enzyme inhibition studies. This compound has unique fluorescence properties that make it a valuable tool for imaging biological structures and processes. It can also be used to label proteins and study protein-protein interactions. Additionally, it has been shown to inhibit certain enzymes, making it a potential drug target for various diseases.

Propiedades

IUPAC Name |

5-(3-bromophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-11-5-1-3-9(7-11)13-16-12(17-18-13)10-4-2-6-15-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAJPCSPGNVNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)

![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)

![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)